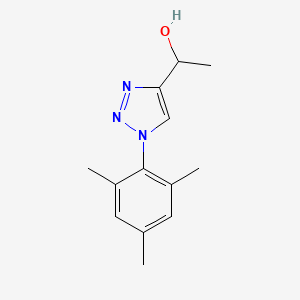
1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile structure in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Computational Studies
Spectroscopic Characterization and DFT Studies : The study by Inkaya et al. (2013) on a related triazole compound emphasizes the importance of spectroscopic techniques and density functional theory (DFT) for understanding molecular structures and properties. They utilized X-ray diffraction, IR, NMR spectroscopy, and DFT calculations to characterize the compound, revealing insights into molecular vibrations, electronic structure, and potential for material design (Inkaya et al., 2013).
Material Science Applications
Organometallic Complexes and Catalysis : Saleem et al. (2013) explored half-sandwich Ruthenium(II) complexes derived from 1,2,3-triazole ligands for catalytic applications, including alcohol oxidation and transfer hydrogenation of ketones. These complexes demonstrated efficiency in catalysis, underlining the potential of triazole derivatives in developing new catalytic systems (Saleem et al., 2013).
Antimicrobial and Antioxidant Activities
Synthesis and Biological Activities : A study by Saraç et al. (2020) synthesized novel sulfanyl derivatives of a related compound, demonstrating significant antioxidant and antibacterial properties. This research highlights the potential of triazole derivatives in the development of new antimicrobial agents (Saraç et al., 2020).
Supramolecular Chemistry
Supramolecular Interactions of Triazoles : Schulze and Schubert (2014) reviewed the diverse supramolecular interactions of 1,2,3-triazoles, including hydrogen and halogen bonding, coordination to metals, and applications in anion recognition, catalysis, and photochemistry. This comprehensive overview demonstrates the versatility of triazole derivatives in supramolecular and coordination chemistry (Schulze & Schubert, 2014).
Advanced Synthesis Techniques
Efficient Synthesis Methods : Ji et al. (2017) developed an efficient method for synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, showcasing the practical aspects of synthesizing triazole derivatives. This method highlights the importance of optimizing reaction conditions for industrial applications, providing a high yield and purity of the product (Ji et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1h-1,2,3-triazole analogs, have been reported to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
It’s worth noting that triazole derivatives have been reported to stabilize cu(i) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Given the reported inhibition of the carbonic anhydrase-ii enzyme by similar compounds , it can be inferred that the compound may affect biochemical pathways involving this enzyme.
Pharmacokinetics
Similar compounds have been reported to be soluble in dmso and dmf , which may influence their bioavailability.
Result of Action
Similar compounds have been reported to induce apoptosis in certain cell lines .
Action Environment
Similar compounds have been reported to be stable at -20°c , suggesting that temperature could be a significant environmental factor.
Propiedades
IUPAC Name |
1-[1-(2,4,6-trimethylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-5-9(2)13(10(3)6-8)16-7-12(11(4)17)14-15-16/h5-7,11,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKODILKISOGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C(N=N2)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
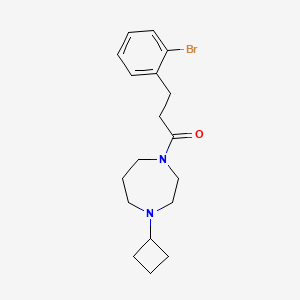
![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2469859.png)


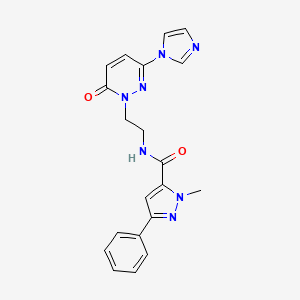


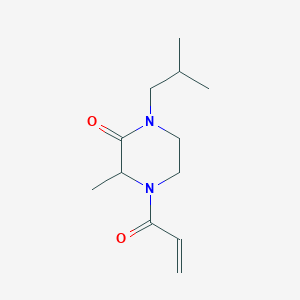
![N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2469872.png)
![2-(4-Ethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2469874.png)
![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469875.png)
![2-Oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2469876.png)
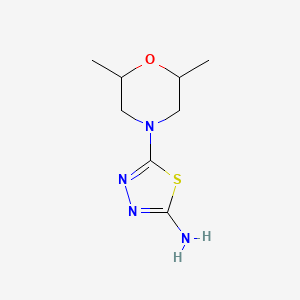
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2469878.png)
